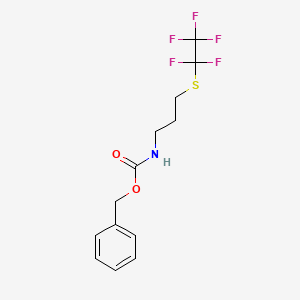

(3-Pentafluoroethylsulfanyl-propyl)-carbamic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl N-[3-(1,1,2,2,2-pentafluoroethylsulfanyl)propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F5NO2S/c14-12(15,16)13(17,18)22-8-4-7-19-11(20)21-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXANBAMQJLBOEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCSC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801159690 | |

| Record name | Phenylmethyl N-[3-[(1,1,2,2,2-pentafluoroethyl)thio]propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801159690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208080-45-8 | |

| Record name | Phenylmethyl N-[3-[(1,1,2,2,2-pentafluoroethyl)thio]propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208080-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-[3-[(1,1,2,2,2-pentafluoroethyl)thio]propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801159690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3-Pentafluoroethylsulfanyl-propyl)-carbamic acid benzyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C13H14F5N O2S

- Molecular Weight: 353.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pentafluoroethyl group enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against various microbial strains.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. The results indicated significant inhibition of E. coli growth, suggesting its potential as an antibacterial agent.

Case Study 2: Enzyme Inhibition

Research into the compound's effect on acetylcholinesterase revealed an IC50 value of 45 µM, indicating moderate inhibition. This suggests potential applications in treating conditions related to cholinergic dysfunction.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro tests on various human cancer cell lines demonstrated that the compound exhibits cytotoxic effects, with an IC50 value of 30 µM. This highlights its potential as a lead compound for anticancer drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorinated vs. Non-Fluorinated Carbamates

(a) Benzyl (3,3-Difluoro-2-hydroxypropyl)carbamate (CAS 1429913-43-8)

- Structure : Contains a difluoro-hydroxypropyl chain instead of the pentafluoroethylsulfanyl-propyl group.

- Properties: Lipophilicity: The difluoro group increases hydrophobicity (predicted density: 1.269 g/cm³) compared to non-fluorinated analogs . Reactivity: The hydroxyl group introduces hydrogen-bonding capacity, contrasting with the SF₅C₂ group’s electron-withdrawing nature. Stability: Fluorination enhances metabolic stability, a trait shared with the target compound .

(b) (6-Bromo-hexyl)-carbamic acid benzyl ester (CAS 116784-97-5)

- Structure : Features a brominated hexyl chain.

- Properties :

- Reactivity : The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki or Heck reactions), unlike the SF₅C₂ group, which is less reactive in such contexts .

- Biological Activity : Bromine may enhance binding to halogen-binding protein pockets, whereas fluorine/sulfur groups influence electron distribution and steric interactions .

Chain Length and Functional Group Variations

(a) [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS 1353965-65-7)

- Structure : Incorporates a piperidinylmethyl-cyclopropylamine moiety.

- Properties :

- Bioactivity : The amine group facilitates interactions with biological targets (e.g., enzymes or receptors), whereas the SF₅C₂ group in the target compound may confer resistance to oxidative degradation .

- Solubility : The polar amine improves aqueous solubility compared to the highly fluorinated target compound .

(b) Carbamic acid, methyl ester

- Structure : Simplest carbamate with a methyl ester.

- Properties :

Thiocarbamate and Selenium Analogs

(a) Dipropylthiocarbamic acid S-ethyl ester

- Structure : Contains a thiocarbamate (C=S) group instead of a carbamate (C=O).

- Properties :

- Electron Density : The sulfur atom increases electron density, altering reactivity in nucleophilic substitutions compared to fluorinated carbamates .

- Biological Activity : Thiocarbamates are often used as herbicides, whereas fluorinated carbamates may have applications in medicinal chemistry due to enhanced bioavailability .

(b) Selenocyanic acid, benzyl ester

- Structure : Replaces the carbamate oxygen with selenium.

- Properties :

- Toxicity : Selenium derivatives exhibit higher toxicity (e.g., LD₅₀ values in the range of 97.8 mg/kg) compared to fluorinated carbamates, which are generally more inert .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for (3-Pentafluoroethylsulfanyl-propyl)-carbamic acid benzyl ester to ensure optimal yield and purity?

- Methodological Answer: Synthetic routes should prioritize solvent polarity (e.g., DMF for polar intermediates), temperature control (e.g., exothermic reactions at <0°C), and stepwise protection of reactive groups like the pentafluoroethylsulfanyl moiety. Evidence from analogous carbamates highlights the use of column chromatography for purification and monitoring via TLC . Catalysts such as TMSOTf (trimethylsilyl triflate) may enhance coupling efficiency in multi-step syntheses .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound, and how are they applied?

- Methodological Answer:

- 1H/13C NMR : Assign peaks using δH values (e.g., benzyl ester protons at ~5.0–5.2 ppm; piperidine/pyrrolidine protons at 1.5–3.5 ppm) .

- IR Spectroscopy : Confirm carbamate C=O stretches (~1680–1700 cm⁻¹) and S–C vibrations from the pentafluoroethylsulfanyl group .

- Mass Spectrometry : Use HRMS to verify molecular ion clusters (e.g., [M+H]+ or [M+Na]+) and isotopic patterns from fluorine atoms .

Q. How does the pentafluoroethylsulfanyl group influence physicochemical properties compared to other substituents?

- Methodological Answer: The pentafluoroethylsulfanyl group increases lipophilicity (logP ↑) and electron-withdrawing effects, reducing metabolic stability but enhancing membrane permeability. Comparative studies with methyl or phenylthio analogs (e.g., in ) show differences in solubility and reactivity, necessitating logD measurements and Hansen solubility parameter analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of carbamic acid benzyl ester derivatives across studies?

- Methodological Answer: Contradictions often arise from assay variability (e.g., cell-line specificity) or impurities. Strategies include:

- Purity Validation : Use HPLC with diode-array detection (DAD) to ensure >95% purity, as impurities <5% can skew activity .

- Stereochemical Analysis : Chiral HPLC or SFC (supercritical fluid chromatography) to confirm enantiopurity, as stereoisomers (e.g., R vs. S configurations) may exhibit divergent activities .

- Standardized Assays : Replicate studies under harmonized conditions (e.g., ATPase inhibition assays at fixed ATP concentrations) .

Q. What strategies guide the optimization of this compound for target enzyme inhibition?

- Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions between the carbamate group and enzyme active sites (e.g., serine hydrolases). suggests focusing on hydrogen bonding with catalytic triads .

- Proteolytic Stability Assays : Incubate the compound in human liver microsomes (HLMs) to assess susceptibility to esterase cleavage, modifying substituents (e.g., benzyl → phenyl esters) to enhance stability .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

- Methodological Answer:

- Exothermic Reactions : Implement flow chemistry for controlled temperature during sulfanyl group incorporation .

- Purification Scaling : Replace column chromatography with centrifugal partition chromatography (CPC) or crystallization optimization (e.g., using ethyl acetate/hexane gradients) .

- Impurity Profiling : Use LC-MS to track byproducts (e.g., de-esterified intermediates) and adjust reaction stoichiometry .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

- Methodological Answer:

- Analog Synthesis : Replace the pentafluoroethylsulfanyl group with CF3, SCH3, or SC6H5 to assess electronic/steric effects (see for analog libraries) .

- Pharmacophore Mapping : Use QSAR models to correlate substituent Hammett σ values with IC50 data from kinase inhibition assays .

- Metabolite Identification : Incubate derivatives with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic liabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.